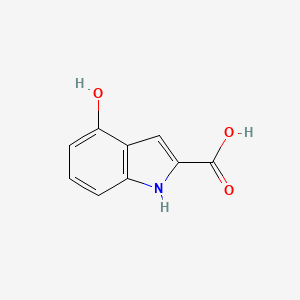

4-Hydroxy-1H-indole-2-carboxylic acid

Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Compounds Research

Indole, a bicyclic aromatic heterocyclic compound, consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. This structural motif is a key component in a vast array of natural products, pharmaceuticals, and agrochemicals, making indole chemistry a rich and dynamic field of study. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.

4-Hydroxy-1H-indole-2-carboxylic acid is a specific derivative of indole, characterized by a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position of the indole ring. The presence of these functional groups significantly influences the molecule's chemical reactivity and physical properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is acidic and can participate in various chemical transformations, including esterification and amidation.

The strategic placement of these functional groups on the indole scaffold makes this compound a valuable building block in the synthesis of more complex heterocyclic systems. Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Academic Significance in Synthetic Chemistry and Medicinal Chemistry Research

The academic significance of this compound lies in its utility as a versatile synthetic intermediate and as a core structure for the development of biologically active molecules. In synthetic chemistry, the functional groups of this compound provide handles for a variety of chemical reactions, allowing for the construction of complex molecular architectures.

In the realm of medicinal chemistry, the indole-2-carboxylic acid scaffold has been identified as a key pharmacophore in a number of therapeutic areas. While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-2-carboxylic acid derivatives has shown significant potential. For instance, derivatives of this scaffold have been investigated as:

Antiviral agents , particularly as inhibitors of HIV-1 integrase. The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the enzyme, a crucial interaction for inhibitory activity. rsc.orgmdpi.comnih.gov

Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) , which are important targets in cancer immunotherapy. sci-hub.se

Antitubercular agents , with some indole-2-carboxamide analogues showing potent activity against Mycobacterium tuberculosis. nih.gov

The 4-hydroxy substituent on the benzene portion of the indole ring can further modulate the biological activity and pharmacokinetic properties of these derivatives, making this compound a compound of high interest for further investigation.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily directed towards the synthesis of novel compounds with potential therapeutic applications. The general strategies involve the modification of the core structure to enhance biological activity, selectivity, and drug-like properties.

Key research trajectories include:

Synthesis of Ester and Amide Derivatives: The carboxylic acid functionality is readily converted into esters and amides. This allows for the introduction of a wide variety of substituents, which can significantly impact the compound's biological profile. For example, the synthesis of ethyl 1H-indole-2-carboxylates is a common strategy to create precursors for further functionalization. mdpi.comorgsyn.orgnih.govnih.gov

Functionalization of the Indole Ring: The indole nucleus itself can be modified at various positions. The nitrogen atom of the indole ring can be alkylated to introduce different groups, and other positions on the benzene ring can be substituted to fine-tune the electronic and steric properties of the molecule.

Exploration of Biological Activities: A significant focus of research is the screening of newly synthesized analogues for a range of biological activities. Based on the known activities of related indole derivatives, these investigations often target areas such as infectious diseases, cancer, and inflammatory disorders.

While detailed research findings specifically for this compound are limited, the established importance of the indole-2-carboxylic acid scaffold ensures that it and its derivatives, including the 4-hydroxy analogue, will remain an active area of investigation in the pursuit of new therapeutic agents.

Data on Related Indole-2-Carboxylic Acid Derivatives

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents spectroscopic data for the parent compound, Indole-2-carboxylic acid, to provide a reference for the expected spectral characteristics.

Table 1: Spectroscopic Data for Indole-2-carboxylic acid

| Spectroscopic Technique | Observed Peaks/Signals |

|---|---|

| ¹H NMR (in DMSO-d6) | 13.0 ppm (s, 1H, COOH), 11.8 ppm (s, 1H, NH), 7.67 ppm (d, 1H), 7.48 ppm (d, 1H), 7.26 ppm (t, 1H), 7.14 ppm (t, 1H), 7.08 ppm (d, 1H) chemicalbook.com |

| ¹³C NMR (in DMSO-d6) | 163.3 (C=O), 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.8 mdpi.com |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 161 chemicalbook.com |

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹) libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80129-52-8 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 1h Indole 2 Carboxylic Acid

Established Synthetic Pathways for 4-Hydroxy-1H-indole-2-carboxylic Acid Core

The construction of the 4-hydroxyindole (B18505) ring system can be achieved through several strategic approaches, including condensation reactions, thermal cyclizations, and electrophilic ring-closing procedures.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation that can be adapted for heterocycle synthesis. wikipedia.orgmdpi.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a base. wikipedia.org While direct synthesis of this compound via a single Knoevenagel step is not commonly reported, this reaction is a key step in multi-component domino reactions that yield highly functionalized indoles. semanticscholar.org

For instance, a one-pot, three-component process can be designed using an arylamine, an arylglyoxal, and a 4-hydroxy-pyrone or coumarin (B35378) derivative. semanticscholar.org The initial step is a Knoevenagel condensation, which is followed by a series of intermolecular and intramolecular nucleophilic additions to construct the indole (B1671886) core. semanticscholar.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, which often results in a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|

| Boric Acid | Aqueous Ethanol (B145695) | Room Temperature | Mild, efficient, and allows for easy product purification. mdpi.com |

| Piperidine (B6355638) | Ethanol | Not specified | Commonly used weak base catalyst. wikipedia.org |

Thermolysis and Cyclization Strategies

Thermal cyclization is a powerful strategy for the formation of the indole nucleus, often involving the decomposition of a precursor to generate a reactive intermediate that subsequently cyclizes. A prominent example of this is the Hemetsberger indole synthesis, which proceeds through the thermal decomposition of a vinyl azide. semanticscholar.org This reaction pathway is particularly effective for producing indole-2-carboxylic acid derivatives. semanticscholar.org The process typically involves heating the precursor, such as an α-azidocinnamate ester, in a high-boiling solvent like xylene. researchgate.net The heat induces the extrusion of nitrogen gas, generating a nitrene intermediate which then undergoes intramolecular cyclization to form the indole ring. wikipedia.org

Another approach involves the cyclization and aromatization of an enamine compound derived from 1,3-cyclohexanedione (B196179) and 2-aminoethanol. This enamine undergoes cyclization and aromatization under the influence of a metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Ni) to yield 4-hydroxyindole. google.com

Electrophilic Cyclization Procedures

Electrophilic cyclization is a common and effective method for constructing the indole ring. This strategy generally involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, can afford indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

Another widely used variation is the cyclization of 2-alkynylanilines. This reaction can be catalyzed by various metals, including gold, copper, or indium, to produce polyfunctionalized indoles. organic-chemistry.org Furthermore, electrochemical methods offer a green and straightforward approach to induce radical domino couplings, leading to indole-fused polycyclics under mild, oxidant-free conditions. rsc.org While the low oxidation potential of the indole ring can be a challenge, this methodology provides a powerful tool for constructing complex indole structures. rsc.org The synthesis of 4-substituted indoles, including 4-hydroxyindole derivatives, often relies on the cyclization of pre-functionalized aromatic compounds due to the lower nucleophilicity of the C4-position. nih.gov

Hemetsberger–Knittel Indole Synthesis Variations

The Hemetsberger–Knittel synthesis is a cornerstone method for preparing indole-2-carboxylic esters. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. semanticscholar.orgresearchgate.net The subsequent thermolysis in a high-boiling aromatic solvent like xylene or mesitylene (B46885) leads to the formation of the indole-2-carboxylate (B1230498). researchgate.netwikipedia.org

Yields for this reaction are generally reported to be over 70%. wikipedia.org However, the synthesis and stability of the azido (B1232118) starting material can present challenges. wikipedia.org Variations in the azidoacetate ester, such as using a tert-butyl azidoacetate, have been explored to improve the initial aldol (B89426) condensation step with less reactive aldehydes and to provide access to tert-butyl indole-2-carboxylates. pharm.or.jp This method is highly valued for its reliability in forming the indole-2-carboxylate core, which is a useful precursor for further functionalization. semanticscholar.org

Table 2: Key Features of the Hemetsberger–Knittel Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Thermal decomposition and intramolecular cyclization | wikipedia.orgsynarchive.com |

| Starting Materials | Aryl aldehyde and an α-azidoacetate (e.g., ethyl or tert-butyl azidoacetate) | semanticscholar.orgpharm.or.jp |

| Intermediate | 3-Aryl-2-azido-propenoic ester (vinyl azide) | semanticscholar.org |

| Key Reactive Species | Nitrene (postulated) | wikipedia.org |

| Typical Conditions | Reflux in high-boiling solvent (e.g., xylene, mesitylene) | researchgate.net |

| Product | Indole-2-carboxylic acid ester | wikipedia.orgsynarchive.com |

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified. Esterification of the carboxylic acid group is a common and important transformation.

Esterification Reactions of this compound

The carboxylic acid group at the C2 position of the indole ring can be readily converted into an ester through several standard methods. The most common of these is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol, which serves as both the solvent and the reactant.

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is typically required. For example, various substituted indole-2-carboxylic acids have been successfully esterified by dissolving them in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating the mixture at 80°C for a few hours. rsc.orgmdpi.com The reaction is typically quenched by neutralization with a base like sodium bicarbonate. This straightforward procedure provides the corresponding ethyl indole-2-carboxylate in high yield. rsc.orgmdpi.com This method is broadly applicable for the preparation of methyl, ethyl, and other simple alkyl esters of indole-2-carboxylic acids.

Acylation and Aldol Condensation Routes for Indole-2-carboxylic Acid Derivatives

Acylation of the indole nucleus, particularly at the C3 position, is a common strategy to introduce new carbon-carbon bonds. While specific examples directly on this compound are not extensively documented in readily available literature, acylation of related indole-2-carboxylates is known to occur primarily at the 3-position using reagents like oxalyl chloride or ethoxalyl chloride. These reactions typically proceed in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. For instance, the acylation of indole-2-carboxylates with chloroacetyl chloride has been shown to yield both 5- and 7-acylated products on the benzene (B151609) ring, with the 5-isomer being the major product. clockss.org

Aldol-type condensation reactions are pivotal for C-C bond formation and are typically initiated from an aldehyde or ketone precursor. In the context of indole derivatives, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, is a widely used method. nih.govresearchgate.net For instance, various indole-3-carboxaldehydes readily undergo Claisen-Schmidt condensation with aromatic ketones in the presence of a base like piperidine to furnish indole-chalcones. nih.gov While direct aldol condensation with this compound is not prominently described, the corresponding 4-hydroxy-1H-indole-2-carboxaldehyde could serve as a viable substrate for such transformations, leading to the formation of α,β-unsaturated carbonyl derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Type |

| Indole-2-carboxylate | Chloroacetyl chloride | Acylation | AlCl₃ / FeCl₃ | 5- and 7-acylindole-2-carboxylate |

| Indole-3-carboxaldehyde | Aromatic ketone | Claisen-Schmidt Condensation | Piperidine | Indole-chalcone |

Amide Coupling for Indole-2-carboxamide Synthesis

The synthesis of indole-2-carboxamides from this compound is a crucial transformation for generating compounds with diverse biological activities. This is typically achieved through standard amide coupling protocols, which involve the activation of the carboxylic acid moiety followed by reaction with a primary or secondary amine. organic-chemistry.org

Commonly employed coupling reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). organic-chemistry.org Another widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.com These methods facilitate the formation of an active ester intermediate, which readily reacts with the amine to yield the desired amide.

A variety of amines can be utilized in these coupling reactions, leading to a diverse array of N-substituted indole-2-carboxamides. For example, the coupling of 1H-indole-2-carboxylic acid with 4-aminophenol (B1666318) has been reported to yield N-(4-hydroxyphenyl)-1H-indole-2-carboxamide. clockss.org

Table of Amide Coupling Reactions

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-(3-aminopropyl)-N,N-dimethyl aniline | BOP, DIPEA, DMF | Indole-2-carboxamide derivative google.com |

| Substituted indole-2-carboxylic acids | Various amines | EDC·HCl, HOBt, DIPEA | Series I indole-2-carboxamides google.com |

| 1H-indole-2-carboxylic acid | 4-aminophenol | Not specified | N-(4-hydroxyphenyl)-1H-indole-2-carboxamide clockss.org |

Hydrazide Formation and Subsequent Cyclizations

The carbohydrazide (B1668358) functionality serves as a versatile synthon for the construction of various heterocyclic systems. 1H-indole-2-carbohydrazide can be readily prepared by reacting the corresponding ethyl or methyl ester of 1H-indole-2-carboxylic acid with hydrazine (B178648) hydrate. mdpi.combeilstein-journals.org This reaction is typically carried out in an alcoholic solvent with heating. beilstein-journals.org

The resulting indole-2-carbohydrazide is a key intermediate that can undergo a variety of subsequent transformations. For instance, condensation with aromatic aldehydes in an acidic medium leads to the formation of the corresponding hydrazone derivatives in good yields. mdpi.com These hydrazones can then be cyclized to afford more complex heterocyclic structures. One notable example is the cyclization of these hydrazones by refluxing with acetyl chloride to yield indolo[2,3-d]pyridazine derivatives. mdpi.com

Furthermore, indole-2-carbohydrazide can be converted into 2-triazolylindoles, which act as starting materials for a range of other indole derivatives. mdpi.com Another important cyclization pathway involves the reaction of 5,7-dichloro-1H-indole-2-carbohydrazide with methyl orthoformate in DMF to produce 6,8-dichloro clockss.orgnih.govnih.govtriazino[4,5-a]indol-1(2H)-one.

Summary of Hydrazide Formation and Cyclization

| Starting Material | Reagent(s) | Product |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | 1H-indole-2-carbohydrazide mdpi.combeilstein-journals.org |

| 1H-indole-2-carbohydrazide | Aromatic aldehyde | Indole-2-carbohydrazone mdpi.com |

| Indole-2-carbohydrazone | Acetyl chloride | Indolo[2,3-d]pyridazine derivative mdpi.com |

| 5,7-dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | 6,8-dichloro clockss.orgnih.govnih.govtriazino[4,5-a]indol-1(2H)-one |

N-Substitution Processes

Modification of the indole nitrogen (N1 position) is a common strategy to modulate the physicochemical and biological properties of indole derivatives. A variety of N-substitution reactions have been developed for the indole-2-carboxylic acid scaffold.

One important method is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction, which proceeds efficiently in the presence of a Cu₂O catalyst, provides a direct route to N-aryl indoles. organic-chemistry.org The process demonstrates good functional group tolerance and works well with both aryl iodides and bromides. organic-chemistry.org

N-acylation of indoles can also be achieved through various methods. While direct acylation of the indole nitrogen can be challenging due to the competing reactivity of the C3 position, it can be accomplished using carboxylic acids in the presence of boric acid. mdpi.com More commonly, N-acylation is performed on the deprotonated indole using acylating agents like acid chlorides or anhydrides.

Furthermore, N-alkylation of indole-2-carboxylate esters can be readily achieved. For example, successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide (B78521) in acetone. mdpi.com

Examples of N-Substitution Reactions

| Substrate | Reagent(s) | Reaction Type | Product |

| Indole-2-carboxylic acid | Aryl halide, Cu₂O | N-arylation | N-aryl indole organic-chemistry.org |

| Indole | Carboxylic acid, Boric acid | N-acylation | N-acylindole mdpi.com |

| Ethyl indol-2-carboxylate | Alkyl halide, aq. KOH | N-alkylation | N-alkyl indole-2-carboxylate mdpi.com |

Benzylation Reactions

Benzylation at the N1 position of the indole ring is a frequently employed modification in the synthesis of indole-based compounds. This can be achieved by reacting the indole derivative with a benzyl (B1604629) halide in the presence of a base.

For instance, the benzylation of ethyl 1H-indole-2-carboxylate with benzyl chloride can be carried out in the presence of dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (KOH) as a basic catalyst. mdpi.com A patent also describes the preparation of 1-benzyl-2-ethyl-4-hydroxyindole from the corresponding 4-hydroxyindole precursor using sodium hydride as a base. nih.gov

Table of Benzylation Reactions

| Substrate | Benzylating Agent | Base/Catalyst | Product |

| Ethyl 1H-indole-2-carboxylate | Benzyl chloride | KOH/DMSO | 1-Benzyl-1H-indole-2-carboxylate mdpi.com |

| 2-ethyl-4-hydroxyindole | Benzyl halide | Sodium hydride | 1-Benzyl-2-ethyl-4-hydroxyindole nih.gov |

Advanced Chemical Transformations of this compound Scaffolds

Oxidation Reactions

The indole nucleus is susceptible to oxidation, and the reaction products are highly dependent on the oxidant and reaction conditions. The electrochemical oxidation of indole-2-carboxylic acid has been investigated and found to yield a variety of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. nih.gov This process involves the generation of a UV-absorbing intermediate that decays in a pseudo-first-order reaction. nih.gov

Furthermore, the electrochemical oxidation of 4-hydroxyindole has been studied at a pyrolytic graphite (B72142) electrode and proceeds in a single, well-defined peak. nih.gov While the specific oxidation products of this compound under these conditions are not explicitly detailed, the findings suggest that the 4-hydroxy group would influence the regioselectivity of the oxidation process. The oxidation of the carboxylic acid group itself is also a possibility, potentially leading to decarboxylation under certain oxidative conditions.

| Substrate | Oxidation Method | Potential Products |

| Indole-2-carboxylic acid | Electrochemical oxidation | 2,4-, 2,6-, 2,7-dioxindoles, dimers nih.gov |

| 4-Hydroxyindole | Electrochemical oxidation | Undefined oxidation products nih.gov |

Reduction Reactions

The reduction of this compound can be directed towards two primary sites: the indole ring and the carboxylic acid group. The specific outcome is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Indole Ring to Indoline (B122111)

The pyrrole (B145914) moiety of the indole nucleus can be selectively reduced to yield the corresponding indoline structure. A common method for this transformation is catalytic hydrogenation. While the indole ring is resonance-stabilized, making hydrogenation challenging, the reaction can be achieved using specific catalysts and conditions. nih.gov For instance, unprotected indoles can be hydrogenated to indolines using a Platinum on carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water. nih.gov Another effective method for the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids involves the use of an alkali metal, such as lithium, sodium, or potassium, in liquid ammonia. google.com This dissolving metal reduction is efficient and selective for the heterocyclic ring. google.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group at the C-2 position is relatively unreactive towards catalytic hydrogenation compared to carbon-carbon double bonds. libretexts.org However, its reduction to a primary alcohol (2-hydroxymethyl group) can be accomplished using specific reagents. For the related indole-2-carboxylate esters, reduction with magnesium in methanol (B129727) has been shown to selectively reduce the ester function to the hydroxymethyl derivative. clockss.org For the free carboxylic acid, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve the transformation to the corresponding alcohol.

| Target Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Indole Ring Reduction | Li, Na, or K in liquid NH₃ | Indoline-2-carboxylic acid | google.com |

| Indole Ring Reduction | H₂, Pt/C, p-toluenesulfonic acid, H₂O | Indoline | nih.gov |

| Carboxylate Ester Reduction | Mg in Methanol | 2-Hydroxymethylindole | clockss.org |

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The site of substitution is dictated by the electronic properties of the ring system. For indole and its derivatives, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netpearson.com This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3.

While the C-3 position is the most reactive, the presence of substituents on the benzene ring, such as the 4-hydroxy group, can influence the regioselectivity. In the case of 4-substituted indoles, both the C-3 and C-5 positions are potential sites for substitution. beilstein-journals.org Although C-3 remains highly activated, intramolecular reactions that can form stable five- or six-membered rings may favor cyclization at the C-5 position. beilstein-journals.org

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, Friedel-Crafts acylation of indole-2-carboxylates using an acyl chloride and a Lewis acid like aluminum chloride occurs preferentially at the 3-position. clockss.org

| Reaction Type | Electrophile/Reagents | Major Product | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-indole-2-carboxylate | clockss.org |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-indole derivative | nih.gov |

| Reaction with Ketones | Acetone, Montmorillonite Clay K-10 | 3,3'-(propan-2,2-diyl)bis(1H-indole) |

Decarboxylation Procedures for Indole-2-carboxylic Acids

The removal of the carboxyl group from the C-2 position of the indole ring is a key transformation in many synthetic routes. This decarboxylation can be achieved through several methods, including thermal, metal-catalyzed, and acid-catalyzed procedures.

Thermal Decarboxylation: Historically, a straightforward method for the decarboxylation of indole-2-carboxylic acid is to heat the compound above its melting point. researchgate.net The high temperature provides the necessary activation energy to eliminate carbon dioxide and form the corresponding indole.

Metal-Catalyzed Decarboxylation: The efficiency of decarboxylation can be significantly improved by using metal catalysts, particularly copper salts. Heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline (B57606) in the presence of a copper catalyst facilitates the reaction, often at lower temperatures and with better yields. cdnsciencepub.com Various forms of copper have been used, including cuprous chloride, copper chromite, and pre-formed copper salts of the carboxylic acid itself. cdnsciencepub.com More recently, copper(I) oxide (Cu₂O) has been employed in decarboxylative cross-coupling reactions, where the carboxyl group is removed as part of a process to form a new bond, such as an N-aryl bond. organic-chemistry.orgthieme-connect.com

Acid-Catalyzed Decarboxylation: Decarboxylation can also be performed under acidic conditions. Studies on the mechanism in concentrated acid suggest a process involving the initial hydration of the carboxyl group, followed by the rate-determining cleavage of the carbon-carbon bond. nih.gov A practical, metal-free method involves heating the indole-2-carboxylic acid in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), with a catalytic amount of an organic acid like formic acid. google.com This procedure can achieve high yields without the need for a metal catalyst. google.com

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal | Heat above melting point | Simple, requires high temperatures. | researchgate.net |

| Copper-Catalyzed | Copper salts (e.g., CuCl, copper chromite) in quinoline | Improved yields and milder conditions compared to purely thermal methods. | cdnsciencepub.com |

| Copper-Catalyzed | Cu₂O, K₃PO₄ in NMP, 160 °C | Used in decarboxylative N-arylation reactions. | organic-chemistry.org |

| Acid-Catalyzed | Formic acid (cat.) in DMF, 95-100 °C | Metal-free, high yield, and high purity. | google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indoline-2-carboxylic acid |

| Platinum on carbon (Pt/C) |

| p-Toluenesulfonic acid |

| 2-Hydroxymethylindole |

| Lithium aluminum hydride (LiAlH₄) |

| Aluminum chloride |

| N-Bromosuccinimide (NBS) |

| 3,3'-(propan-2,2-diyl)bis(1H-indole) |

| Quinoline |

| Cuprous chloride |

| Copper chromite |

| Copper(I) oxide (Cu₂O) |

| N,N-dimethylformamide (DMF) |

| Formic acid |

Molecular Design and Structural Exploration of 4 Hydroxy 1h Indole 2 Carboxylic Acid Derivatives

Design Principles for Indole-2-carboxylic Acid Analogues

The design of analogues based on the indole-2-carboxylic acid scaffold is guided by established structure-activity relationships (SAR). Modifications are systematically made to the indole (B1671886) nucleus and the C2-substituent to optimize interactions with biological targets and improve pharmacokinetic properties.

Key design principles include:

Substitution on the Indole Ring: The introduction of various functional groups at positions 4, 5, 6, and 7 of the indole ring significantly influences the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups like halogens (chloro, fluoro) or cyano groups at the 4- and 6-positions have been shown to enhance metabolic stability. acs.org The position of these substituents is crucial; for example, a methoxy (B1213986) group at the 4-position of an indole-2-carboxamide resulted in a two-fold increase in activity compared to its 5-methoxy counterpart in one study. nih.gov

Modification of the C2-Carboxylic Acid: The carboxylic acid group at the 2-position is a critical feature, often involved in key interactions with biological targets, such as chelating metal ions in enzyme active sites. rsc.orgnih.gov This group can be esterified or converted to an amide (carboxamide) to modulate properties like cell permeability and target engagement. The choice of amine for the carboxamide is a major point of diversification, allowing for the introduction of various alkyl, aryl, and heterocyclic moieties.

Introduction of Spacers and Linkers: The length and nature of linkers between the indole core and appended functionalities can be adjusted. However, this must be done judiciously, as introducing an extra spacer to the amide linker can sometimes be unfavorable for activity. rsc.org

Stereochemical Considerations: For derivatives with chiral centers, such as in the saturated octahydro-1H-indole-2-carboxylic acid series, the specific stereochemistry is paramount for biological activity. nih.gov

These principles guide the rational design of novel indole-2-carboxylic acid derivatives with tailored biological profiles.

Structural Diversity in Substituted Indole-2-carboxylic Acid Derivatives

The indole-2-carboxylic acid framework allows for extensive structural diversification, leading to the synthesis of large libraries of compounds for biological screening. This diversity is achieved by introducing a wide array of substituents onto the indole ring and by modifying the carboxylic acid group.

Substituted Indole-2-carboxylate (B1230498) Derivatives

Esterification of the carboxylic acid group in indole-2-carboxylic acid derivatives is a common strategy to modify the molecule's properties. In the context of developing HIV-1 integrase strand transfer inhibitors (INSTIs), a series of ethyl and isopropyl esters of indole-2-carboxylic acids have been synthesized. mdpi.com

Research has shown that while the free carboxylic acid is often essential for activity (by chelating Mg2+ ions in the integrase active site), certain ester derivatives can still exhibit inhibitory effects. rsc.org For example, specific ethyl carboxylate derivatives with substitutions on the indole ring demonstrated notable inhibition of integrase strand transfer. rsc.org

| Compound ID | R Group at C3 | R Group at C6 | Inhibitory Activity (IC50) |

| 16h | H | Substituted benzylamine | 8.68 µM rsc.org |

| 16i | H | Substituted benzylamine | 14.65 µM rsc.org |

| 16j | H | Substituted phenethylamine | 9.67 µM rsc.org |

| 17a (hydrolyzed from ester) | H | Substituted aniline (B41778) | 3.11 µM nih.govrsc.org |

This table showcases the inhibitory activity of selected indole-2-carboxylate derivatives against HIV-1 integrase.

Substituted Indole-2-carboxamides

The conversion of the carboxylic acid to a carboxamide is one of the most widely explored modifications of the indole-2-carboxylic acid scaffold. rsc.org This transformation provides a versatile handle to introduce a vast array of chemical functionalities, significantly impacting the compound's biological activity. The synthesis typically involves coupling the indole-2-carboxylic acid with a desired amine. nih.govtandfonline.com

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed several key insights:

Antitubercular Activity: Lipophilicity appears to be a driving factor for the anti-tuberculosis (anti-TB) activity of this class. nih.gov Halogen substitution, such as the introduction of 4,6-dichloro substituents on the indole core, has led to compounds with potent activity against Mycobacterium tuberculosis. nih.gov Attaching bulky, lipophilic groups like adamantyl or rimantadine (B1662185) to the amide nitrogen has also proven to be a successful strategy. nih.govrsc.org

Antiproliferative and Kinase Inhibition: Indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov In one study, the 2-methylpyrrolidin-4-yl phenethyl derivative was identified as a highly potent compound, more potent than the reference drug doxorubicin (B1662922) against several cancer cell lines. nih.gov

Antioxidant Properties: Halogenated N-substituted indole-2-carboxamides have demonstrated significant antioxidant activity, particularly as inhibitors of the superoxide (B77818) anion. tandfonline.com Dichlorination at the ortho- and para-positions of a benzamide (B126) residue was found to be optimal for this effect. tandfonline.com

Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor. nih.gov SAR studies have shown that substitutions on the phenyl group of the N-phenethyl moiety can be varied without significant loss of allosteric modulatory activity. nih.gov

| Derivative Class | Key Substitutions | Biological Activity | Research Finding |

| Anti-TB Agents | 4,6-Dichloroindole; N-rimantadine | Antitubercular | Lipophilicity drives activity; 8g (MIC = 0.32 µM) was highly potent. nih.govrsc.org |

| Antiproliferative Agents | 5-Chloroindole; N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | Anticancer (A549, MCF-7, Panc-1) | Compound 5e showed a GI50 of 0.95 µM, surpassing doxorubicin. nih.gov |

| CDK2 Inhibitors | 5-Chloroindole; various N-phenethyl groups | Kinase Inhibition | Compound 5h was a superior CDK2 inhibitor (IC50 = 11 nM) compared to the standard dinaciclib. nih.gov |

| Antioxidants | N-benzyl; di-chlorinated benzamide | Superoxide Anion Inhibition | Dichlorination at ortho/para positions of the benzamide maximized inhibitory effect (70-98% inhibition). tandfonline.com |

| CB1 Allosteric Modulators | 5-Chloro-3-ethyl-indole; N-(4-(piperidin-1-yl)phenethyl) | Cannabinoid Receptor Modulation | The N-phenyl group allows for structural variations without significant loss of activity. nih.gov |

This table summarizes the biological activities of different classes of substituted indole-2-carboxamides based on their substitution patterns.

Halogenated 4-Hydroxy-1H-indole-2-carboxylic Acid Analogues

The introduction of halogen atoms is a common tactic in medicinal chemistry to enhance potency, modulate lipophilicity, and improve metabolic stability. While specific studies focusing solely on the halogenation of this compound are not extensively detailed in the provided context, the principles can be inferred from related indole series.

In the development of HIV-1 integrase inhibitors, halogenated benzene (B151609) rings have been introduced at the C6 position of the indole-2-carboxylic acid scaffold. rsc.org This modification was designed to promote π–π stacking interactions with viral DNA, thereby enhancing inhibitory activity. rsc.orgnih.gov Similarly, in the design of antitubercular agents, chloro and fluoro substitutions at the 4- and 6-positions of the indole ring significantly improved metabolic stability and potency. acs.org Halogenated derivatives have also been found to be generally more active as antioxidants than their non-halogenated counterparts. tandfonline.com

Arylidene-hydrazides of 4-Benzyloxy-1H-indole-2-carboxylic Acid

Protecting the 4-hydroxy group as a benzyl (B1604629) ether allows for further chemical manipulation. The synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides has been reported, created by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with various aromatic and heterocyclic aldehydes. researchgate.net

These arylidene-hydrazide derivatives, also known as Schiff bases, are important synthetic intermediates for creating a wider range of pharmacologically active compounds. researchgate.netrjptonline.org The synthesis can be achieved through conventional heating or more efficiently using microwave irradiation. The structures of these compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and Mass Spectrometry. researchgate.net

Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

Saturation of the indole ring system leads to octahydro-1H-indole-2-carboxylic acid (Oic), a bicyclic α-amino acid with three chiral centers, resulting in four possible pairs of enantiomers. longdom.orglongdom.org The specific stereoisomer is critical for its application, particularly in the synthesis of pharmaceuticals.

The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is a key starting material for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. nih.govlongdom.org The synthesis of enantiomerically pure stereoisomers is a significant challenge. Methods have been developed for the efficient synthesis of the (2R,3aS,7aS) stereoisomer and its separation from its epimer. nih.gov

The different stereoisomers are often separated using techniques like HPLC, and their distinct properties are crucial for their intended biological applications. longdom.orglongdom.org

| Stereoisomer | Trivial Name | Importance |

| (2S,3aS,7aS) | L-Oic | Key intermediate for ACE inhibitors (e.g., Perindopril). nih.govlongdom.org |

| (2S,3aR,7aS) | - | Key intermediate for the ACE inhibitor Trandolapril. longdom.org |

| (2R,3aS,7aS) | - | Synthetically accessed and separated from its epimer for research. nih.gov |

This table highlights the importance of specific stereoisomers of Octahydro-1H-indole-2-carboxylic acid in pharmaceutical synthesis.

Polymorphic Forms of Related Indole Carboxylic Acids

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. While specific studies on the polymorphic forms of this compound are not extensively documented in publicly available literature, the investigation of closely related indole carboxylic acid derivatives provides significant insights into the potential for polymorphism within this class of compounds. The structural diversity and hydrogen bonding capabilities of the indole scaffold and the carboxylic acid group create a propensity for the formation of various crystalline arrangements.

Research into compounds such as indole-2-carboxylic acid (I2CA) and 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has revealed the existence of different polymorphic forms, characterized by distinct crystal packing and intermolecular interactions. mdpi.com These studies underscore the influence of substituent groups on the indole ring on the resulting crystal structures.

A notable example is the comprehensive study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which two polymorphs have been identified and characterized. mdpi.com These polymorphs exhibit different spatial arrangements of molecules, primarily driven by variations in hydrogen bonding patterns. mdpi.com

The differences in the hydrogen bonding networks of the two MI2CA polymorphs are significant. In one form, the N–H group of the indole ring donates a hydrogen bond to the oxygen of the carboxylic group. mdpi.com In the other, the acceptor of this hydrogen bond is the oxygen atom of the methoxy group. mdpi.com These variations in intermolecular interactions lead to distinct crystallographic parameters for each polymorph.

The crystal structure of the parent compound, indole-2-carboxylic acid (I2CA), has also been elucidated. researchgate.net Its structure consists of planar ribbons formed by two chains of I2CA molecules. These chains are held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, where the oxygen atom of the carboxylic group acts as an acceptor for both hydrogen bonds. researchgate.net This arrangement results in a zig-zag pattern of intermolecular hydrogen bonds. researchgate.net

The study of these related indole carboxylic acids highlights the conformational flexibility and the diverse hydrogen bonding motifs that can lead to polymorphism. The presence of a hydroxyl group at the 4-position of the indole ring in this compound introduces an additional hydrogen bond donor and acceptor site, which could further increase the likelihood of forming multiple polymorphic structures. The interplay of hydrogen bonds involving the carboxylic acid, the indole N-H group, and the 4-hydroxy group can be expected to give rise to a complex landscape of possible solid-state structures.

Below are the crystallographic data for the two identified polymorphs of the related compound, 5-methoxy-1H-indole-2-carboxylic acid, which illustrate the structural differences that can arise from polymorphism.

Table 1: Crystallographic Data for Polymorph 1 of 5-methoxy-1H-indole-2-carboxylic acid mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.079(3) |

| b (Å) | 7.696(2) |

| c (Å) | 35.185 |

| β (°) | 91.06(3) |

| Z | 16 |

Table 2: Crystallographic Data for Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

The detailed characterization of polymorphs in related indole carboxylic acids provides a crucial framework for anticipating and investigating the solid-state chemistry of this compound and its derivatives. Understanding these polymorphic tendencies is essential for the development of stable and effective molecular entities.

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxy 1h Indole 2 Carboxylic Acid Compounds

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid. Each technique offers unique insights into different aspects of the compound's chemical architecture.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational transitions. For this compound, the spectra are characterized by several key absorption bands.

The presence of two hydroxyl groups (one phenolic, one carboxylic) and an N-H group in the indole (B1671886) ring leads to a broad absorption band in the high-frequency region of the IR spectrum, typically between 2500 and 3500 cm⁻¹. The O-H stretching of the carboxylic acid is notably broad due to extensive hydrogen bonding. The N-H stretch of the indole ring usually appears as a sharper peak around 3350-3450 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found in the 1680-1710 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) and pyrrole (B145914) rings are observed in the 1450-1620 cm⁻¹ range, while C-O stretching from the phenolic hydroxyl group appears in the 1200-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for characterizing the indole core. nih.gov

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong (IR) |

| Indole N-H | Stretch | 3350-3450 | Medium, Sharp (IR) |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium (IR) |

| Carbonyl C=O | Stretch | 1680-1710 | Strong (IR) |

| Aromatic C=C | Stretch | 1450-1620 | Medium-Strong (IR/Raman) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton. The acidic proton of the carboxylic acid is typically found far downfield, often above 12 ppm. The indole N-H proton also appears downfield, usually between 11 and 12 ppm. chemicalbook.com The protons on the aromatic ring will appear in the aromatic region (approximately 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the hydroxyl and carboxylic acid groups. The proton at the C3 position of the indole ring typically appears as a singlet or a narrow doublet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 160-175 ppm range. The carbons of the indole ring resonate in the 100-140 ppm region. The carbon atom attached to the hydroxyl group (C4) would be shifted downfield compared to an unsubstituted indole due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data for indole-2-carboxylic acid and substituted indoles. chemicalbook.comsemanticscholar.org Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| COOH | >12.0 | C=O | 160-175 |

| N-H | 11.0 - 12.0 | C2 | ~127 |

| Aromatic H's | 6.5 - 7.5 | C3 | ~108 |

| H3 | ~7.0 | C3a | ~127 |

| C4 | 145-155 | ||

| C5 | 110-120 | ||

| C6 | 115-125 | ||

| C7 | ~111 | ||

| C7a | ~137 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the indole ring. The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. core.ac.uknih.gov For this compound, the spectrum is expected to show a strong absorption band (the ¹Lₐ band) around 260-280 nm and another band with fine structure (the ¹Lₑ band) at longer wavelengths, around 280-300 nm. nih.gov The presence of the hydroxyl group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted indole-2-carboxylic acid. nih.gov

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₇NO₃, giving it a molecular weight of approximately 177.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177. A common and characteristic fragmentation pathway for carboxylic acids is the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement. libretexts.orgyoutube.com Therefore, a prominent peak at m/z = 133 (M - CO₂) or m/z = 132 (M - COOH) corresponding to the 4-hydroxyindole (B18505) radical cation or ion would be expected. nist.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (Mass/Charge) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₇NO₃]⁺ | 177 | Molecular Ion |

| [M - H₂O]⁺ | [C₉H₅NO₂]⁺ | 159 | Loss of water |

| [M - CO₂]⁺ | [C₈H₇NO]⁺ | 133 | Loss of carbon dioxide (Decarboxylation) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress, identifying compounds, and assessing purity. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. dtic.mil

Due to the presence of the highly polar carboxylic acid and hydroxyl functional groups, the compound will interact strongly with the silica gel. This strong adsorption means that a relatively polar mobile phase is required to achieve migration from the baseline. A common mobile phase might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). akjournals.com To prevent "tailing" or streaking of the spot, which is common for carboxylic acids, a small amount of a modifying acid (e.g., acetic acid or formic acid) is often added to the eluent. researchgate.net The Rƒ value is expected to be relatively low, reflecting the compound's high polarity. Visualization can be achieved under UV light (λ = 254 nm) due to the UV-active indole ring, or by using various staining reagents.

Flash Chromatography (e.g., Silica Gel)

Flash chromatography on silica gel is a fundamental technique for the purification of synthetic intermediates and final products in the context of this compound and its derivatives. mdpi.comresearchgate.net This preparative liquid chromatography method utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds based on their polarity. reachdevices.com The acidic nature of the carboxylic acid group and the polar hydroxy group on the indole ring significantly influence the choice of chromatographic conditions.

For the separation of hydroxyindole derivatives, solvent systems of varying polarity are employed. A common approach involves using mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents such as ethyl acetate or dichloromethane (B109758). mdpi.comresearchgate.netnih.gov For instance, mixtures of dichloromethane and hexanes have been successfully used to separate isomers of hydroxyindoles. researchgate.net In some cases, the crude reaction mixture can be adsorbed onto a small amount of silica gel and dry-loaded onto the column, which can improve separation efficiency. reachdevices.com

Due to the acidic nature of the target compound, tailing of peaks can be an issue on standard silica gel. To mitigate this, a small percentage of an acid, such as acetic acid or formic acid, is often added to the mobile phase. reachdevices.comreddit.com This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better separation. Conversely, for acid-sensitive compounds, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound. mdpi.comnih.gov

Table 1: Typical Flash Chromatography Conditions for Hydroxyindole Carboxylic Acid Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | reachdevices.comsilicycle.com |

| Mobile Phase (Eluent) | Gradients of ethyl acetate in petroleum ether or hexanes. | mdpi.comnih.gov |

| Mixtures of dichloromethane and hexanes (e.g., 1:1 v/v). | researchgate.net | |

| Mobile Phase Modifier | 0.1-1% Acetic Acid or Formic Acid (to reduce peak tailing). | reachdevices.comreddit.com |

| Loading Technique | Direct liquid injection or dry loading (adsorbed on silica). | reachdevices.com |

| Monitoring | Thin-Layer Chromatography (TLC). | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) and UPLC-MS for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of this compound compounds. These techniques offer high resolution and sensitivity for purity determination, quantitative analysis, and the separation of closely related isomers. longdom.orgmdpi.comresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses. sielc.com In this setup, a non-polar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. teledyneisco.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com To ensure sharp, symmetrical peaks for the acidic analyte, the mobile phase is often acidified with additives such as formic acid, acetic acid, or phosphoric acid. sielc.combiotage.com

HPLC is particularly powerful for separating isomers. For example, methods have been developed for the separation and quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid, a related structure, using RP-HPLC. longdom.orgresearchgate.netscribd.com While UV detection is common for aromatic compounds like indoles, a Refractive Index Detector (RID) can be employed when the compound lacks a strong chromophore. longdom.orgresearchgate.net

UPLC, which uses smaller particle size columns (typically <2 µm), offers faster analysis times and greater resolution compared to conventional HPLC. mdpi.comsielc.com When coupled with a mass spectrometer (UPLC-MS or LC-MS/MS), it becomes a powerful tool for both quantification and structural confirmation. nih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for identifying the compound and its metabolites in complex matrices like plasma. nih.govmdpi.com For instance, LC-MS/MS methods have been developed to quantify 4-hydroxyindole-3-acetic acid, a metabolite of psilocin, in human plasma, demonstrating the technique's applicability to related structures. nih.gov

Table 2: Example HPLC and UPLC-MS Conditions for Indole Derivative Analysis

| Technique | Stationary Phase | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Analysis of 4-Hydroxyindole | sielc.com |

| RP-HPLC | C18 | Acetonitrile, 0.1% TFA in Water | UV | Purity analysis of indole-2-carboxylic acid derivatives | mdpi.comteledyneisco.com |

| RP-HPLC | C18 | 10 mM Potassium Phosphate Buffer (pH 3.0) | RID | Isomer separation of Octahydro-1H-indole-2-carboxylic acid | longdom.orgresearchgate.net |

| UHPLC-MS/MS | Acquity UPLC® CSH™ Phenyl-Hexyl | Acetonitrile, 10 mM Ammonium Acetate | MS/MS | Analysis of indole alkaloids | mdpi.com |

| LC-MS/MS | C18 | Methanol, Water | MS/MS | Quantification of 4-hydroxyindole-3-acetic acid in plasma | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant advantages in terms of resolution, sensitivity, and speed over traditional TLC. nih.govwikipedia.org It is a valuable technique for the qualitative and quantitative analysis of this compound and related compounds, especially in complex mixtures or for rapid screening purposes. acclmp.comnih.gov

The enhanced performance of HPTLC stems from the use of plates with a finer particle size and a more uniform layer thickness of the stationary phase, which is commonly silica gel 60 F254. nih.govsigmaaldrich.com This results in more compact spots and improved separation efficiency. sigmaaldrich.com Sample application is automated to ensure precision and reproducibility, and various development chambers are used to control the chromatographic process. acclmp.com

For the analysis of indole alkaloids and related compounds, a typical mobile phase might consist of a mixture of solvents like hexane, ethyl acetate, and methanol. nih.gov The optimal composition is determined based on the polarity of the target analyte to achieve good separation from impurities. After development, the plate is dried, and the separated compounds are visualized. Detection can be achieved under UV light (e.g., at 254 nm or 366 nm) or by spraying the plate with a derivatizing reagent (e.g., Dragendorff's reagent for alkaloids) to produce colored spots. nih.govnih.gov Densitometric scanning is then used for the quantitative analysis of the analyte spots. nih.gov The technique has been successfully validated for the simultaneous quantification of multiple indole alkaloids in plant extracts, highlighting its robustness and accuracy. nih.gov

Table 3: General HPTLC Method Parameters for Indole Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates coated with silica gel 60 F254 | nih.gov |

| Sample Application | Automated spot or band application | acclmp.com |

| Mobile Phase | Hexane-Ethyl Acetate-Methanol mixtures (e.g., 5:4:1, v/v/v) | nih.gov |

| Development | Ascending development in a saturated chamber | nih.gov |

| Detection/Visualization | Densitometric scanning under UV light (254/366 nm) or after post-chromatographic derivatization | nih.govnih.gov |

| Quantification | Based on the relationship between peak area and concentration | nih.gov |

Solid-State Characterization

X-ray Diffraction (Single-Crystal and Powder) for Crystal Structure Analysis

X-ray diffraction (XRD) is the most definitive method for the solid-state characterization of crystalline materials, providing detailed information about the atomic arrangement, crystal structure, and phase purity of compounds like this compound. researchgate.netamericanpharmaceuticalreview.com Both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of the material's solid form.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples and serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comacs.org The technique is invaluable for identifying crystalline forms (polymorphs), determining phase purity, and performing quantitative analysis of mixtures of different solid phases. americanpharmaceuticalreview.com The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is governed by the Bragg Law. americanpharmaceuticalreview.com This method is crucial during drug development to monitor the consistency of the solid form during manufacturing and storage, as different polymorphs can have different physical properties. americanpharmaceuticalreview.com

Table 4: Crystallographic Data for the Analogous Compound 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H9NO3 | mdpi.comnih.gov |

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P21/c | mdpi.comnih.gov |

| a (Å) | 4.0305(2) | mdpi.comnih.gov |

| b (Å) | 13.0346(6) | mdpi.comnih.gov |

| c (Å) | 17.2042(9) | mdpi.comnih.gov |

| **β (°) ** | 91.871(5) | mdpi.comnih.gov |

| Volume (Å3) | 903.55(8) | mdpi.com |

| Z (molecules/unit cell) | 4 | mdpi.comnih.gov |

| Key Intermolecular Interactions | Cyclic O-H···O hydrogen bond dimers; N-H···O (methoxy) hydrogen bonds | mdpi.comnih.gov |

Computational Chemistry and Theoretical Studies on 4 Hydroxy 1h Indole 2 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given system. For a molecule like 4-Hydroxy-1H-indole-2-carboxylic acid, these studies can predict its geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods.

Hartree-Fock (HF) Method: The HF method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than considering instantaneous repulsions. While foundational, HF neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT): DFT is a method based on the electron density of the system, rather than the complex many-electron wavefunction. Functionals, such as the widely used B3LYP, approximate the exchange and correlation energies, incorporating a degree of electron correlation that is often more accurate than HF for a similar computational cost. DFT is frequently employed for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties of organic molecules, including indole (B1671886) derivatives. For instance, studies on the related compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid have utilized the B3LYP functional for geometry optimization and property calculation.

The accuracy of HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets for organic molecules like this compound include:

Pople-style basis sets: Such as 6-31+G(d,p) and 6-311++G(d,p), are widely used due to their balance of accuracy and computational efficiency. The "+" and "++" symbols indicate the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in orbital shapes. These basis sets have been successfully applied in studies of various indole carboxylic acids.

Correlation-consistent basis sets: Such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are more computationally demanding but generally provide higher accuracy. The "aug-" prefix signifies the addition of diffuse functions. This type of basis set has been used for precise calculations on systems like 5-methoxy-1H-indole-2-carboxylic acid.

The selection of a basis set is a critical step that involves a trade-off between the desired accuracy of the results and the available computational resources.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The table below shows illustrative FMO data calculated for the parent compound, indole-2-carboxylic acid, in different solvents, demonstrating how the electronic environment affects these properties.

| Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | -6.548 | -1.551 | 4.997 |

| DMSO | -6.721 | -1.823 | 4.898 |

| Methanol (B129727) | -6.724 | -1.826 | 4.898 |

| Water | -6.727 | -1.829 | 4.898 |

Table 1. Calculated Frontier Molecular Orbital energies for indole-2-carboxylic acid using the B3LYP/6-311++G(d,p) method in various environments. Data sourced from a comprehensive analysis of the compound. This data is illustrative of the typical values expected for indole-based carboxylic acids.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum.

Red regions: Indicate negative electrostatic potential, rich in electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the most likely sites for electrophilic attack.

Blue regions: Represent positive electrostatic potential, which is electron-deficient (e.g., around acidic hydrogen atoms). These areas are susceptible to nucleophilic attack.

Green regions: Correspond to neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as on the indole nitrogen. Positive potential (blue) would be concentrated on the hydrogen atoms of the carboxylic acid, hydroxyl, and N-H groups. This analysis provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy measures the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A higher E(2) value indicates a stronger interaction and greater intramolecular charge transfer (ICT), which contributes to the molecule's stability.

In this compound, NBO analysis would identify key stabilizing interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals of the aromatic system. The table below presents example stabilization energies for significant interactions in the related indole-2-carboxylic acid.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(O1-C9) | 22.96 |

| π(C3-C4) | π(C5-C6) | 20.59 |

| π(C5-C6) | π(C3-C4) | 18.81 |

| π(C7-C8) | π(C3-C4) | 16.84 |

Table 2. Selected second-order perturbation stabilization energies for indole-2-carboxylic acid, calculated at the B3LYP/6-311++G(d,p) level. These values illustrate the significant intramolecular charge transfer within the indole ring system.

Non-Linear Optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers. Molecules with significant NLO properties are of interest for applications in telecommunications, optical switching, and data storage. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

Total Energy Distribution (TED) Analysis

Total Energy Distribution (TED) analysis, and the closely related Potential Energy Distribution (PED) analysis, are powerful computational tools used to characterize the vibrational modes of a molecule. These analyses provide a detailed assignment of calculated vibrational frequencies to specific internal coordinates, such as bond stretching, angle bending, and torsional motions.

In a study on the related compound 5-methoxy-1H-indole-2-carboxylic acid, band assignments for its FT-IR spectrum were made based on the Potential Energy Distribution (PED) calculated at the ωB97X-D/6-31++G(d,p) level of theory. mdpi.com This type of analysis allows researchers to understand the contribution of each functional group's movement to a specific peak in the vibrational spectrum. For instance, it can definitively identify which peaks correspond to N-H stretching, C=O stretching of the carboxylic acid, or vibrations within the indole ring. Such detailed assignments are crucial for interpreting experimental spectroscopic data and confirming the molecular structure and intermolecular interactions, such as hydrogen bonding, present in the crystalline state. mdpi.com

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential inhibitors for therapeutic targets. The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of inhibitors against various enzymes, most notably HIV-1 integrase. nih.govnih.gov

Virtual screening and subsequent molecular docking studies have shown that indole-2-carboxylic acid derivatives can effectively bind to the active site of HIV-1 integrase. nih.gov This enzyme is critical for the replication of the HIV-1 virus. nih.gov The binding interactions are significant, with calculated binding energies indicating a strong and stable complex formation. nih.gov The core of the interaction involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group. nih.govmdpi.com This metal-binding motif is a key feature for potent inhibition.

Further studies on optimized derivatives revealed that modifications, such as adding a long branch at the C3 position of the indole core, can enhance inhibitory effects. nih.govmdpi.com These modifications improve interactions with a hydrophobic cavity near the active site, engaging with amino acid residues like Tyr143 and Asn117. mdpi.com

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Compound 1 | -13.5 |

| Compound 2 | -12.9 |

| Compound 3 (Indole-2-carboxylic acid derivative) | -14.2 |

| Compound 4 | -13.8 |

| Compound 5 | -13.5 |

| Compound 10 | -13.2 |

The analysis of binding modes provides a detailed picture of the intermolecular forces that stabilize the ligand-protein complex. For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, a distinct binding mode has been identified. A key interaction is the formation of a chelating triad (B1167595) motif between the indole-2-carboxylic acid scaffold and the two essential Mg²⁺ ions in the catalytic core. mdpi.com

Beyond metal chelation, other interactions contribute to the binding affinity. Hydrophobic interactions are observed between the indole core and specific amino acid residues, such as dA21. mdpi.com In more potent, structurally optimized derivatives, additional interactions with a hydrophobic cavity are established, highlighting the importance of shape complementarity between the inhibitor and the enzyme's active site. nih.govmdpi.com

This detailed understanding of binding interactions is fundamental for pharmacophore development. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. Based on the docking results of indole-2-carboxylic acid derivatives, a pharmacophore model for HIV-1 integrase inhibition would likely include:

A metal-chelating feature corresponding to the carboxylic acid group.

A hydrophobic aromatic feature representing the indole ring.

Additional hydrophobic features or hydrogen bond donor/acceptor sites based on substitutions on the indole ring that can exploit further interactions within the active site. plos.orgnih.gov

Such models are invaluable for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential for high inhibitory activity. nih.gov

Conformational Analysis and Topological Descriptors

Conformational analysis through methods like Potential Energy Surface (PES) scans is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Theoretical studies on the parent molecule, indole-2-carboxylic acid, have been performed using ab initio (HF and MP2) and density functional (B3LYP) methods to investigate possible conformers. researchgate.net These studies calculate the geometric parameters and relative energies of different spatial orientations, particularly concerning the rotation of the carboxylic acid group relative to the indole ring. Identifying the most stable, low-energy conformer is crucial as it represents the most likely structure of the molecule in solution or when approaching a biological target. The calculated bond lengths and angles of the most stable conformer have shown good agreement with experimental results from X-ray diffraction. researchgate.net

Topological studies, particularly Hirshfeld surface analysis, are employed to investigate and visualize intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. mdpi.com